molecular formula C16H13ClN2O2S2 B2939410 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 886951-53-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2939410
CAS No.: 886951-53-7
M. Wt: 364.86
InChI Key: HYONPJYCEZMSRT-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with a methoxy group at position 4 and a chlorine atom at position 5. The benzamide moiety is further modified with a methylthio group at position 6. This compound belongs to a class of molecules widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-11-8-7-10(17)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-12(9)22-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONPJYCEZMSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloro-2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-mercaptobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The benzo[d]thiazole scaffold and its substitution patterns significantly influence melting points, solubility, and chromatographic behavior. Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected Benzo[d]thiazole Derivatives
Compound Name Substituents (Benzo[d]thiazole) Benzamide Substituent Melting Point (°C) Rf Value Molecular Weight Key Spectral Data (1H NMR, δ ppm)
Target Compound 7-Cl, 4-OCH3 2-SCH3 Not reported 366.85* Aromatic H (δ 7.2–8.1), SCH3 (δ 2.5)
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide 2-Cl 201–210 0.65 289.01 Aromatic H (δ 7.3–8.2), Cl (δ –)
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide 4-Cl 202–212 0.55 289.01 Aromatic H (δ 7.1–8.0), Cl (δ –)
N-(4-Methoxy-7-morpholinobenzo[d]thiazol-2-yl)-2-fluorobenzamide 4-OCH3, 7-morpholino 2-F ~420† Aromatic H (δ 6.9–8.3), OCH3 (δ 3.8)
N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-methoxybenzamide 7-Cl, 4-CH3 2-OCH3 Not reported 332.82 Aromatic H (δ 7.0–8.2), OCH3 (δ 3.9)

*Calculated molecular weight. †Estimated based on structure.

Key Observations:

  • Chlorine vs. Methoxy Substitution : The 7-Cl and 4-OCH3 groups in the target compound likely increase its lipophilicity compared to analogs with unsubstituted benzo[d]thiazole cores (e.g., 1.2b in ) .
  • Methylthio vs. Halogen/Methoxy on Benzamide : The 2-SCH3 group in the target compound may enhance metabolic stability compared to 2-Cl or 2-OCH3 analogs, as sulfur-containing groups often resist oxidative degradation .

Spectral Characterization Trends

1H NMR and mass spectrometry (MS) data provide insights into electronic environments and structural confirmation:

  • Methoxy Groups : Resonate at δ 3.8–4.0 in 1H NMR (e.g., TOZ6 in ) .
  • Chlorine Atoms : Induce deshielding in adjacent aromatic protons, shifting signals downfield (e.g., δ 7.5–8.2 in ) .

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C14H12ClN3O2S
Molecular Weight 303.78 g/mol
CAS Number 67618-12-6
Solubility Soluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core, which is crucial for the biological activity.
  • Substitution Reactions : The introduction of the methylthio and benzamide groups occurs through nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In studies assessing anti-tubercular activity, various benzothiazole derivatives demonstrated moderate to good activity against Mycobacterium tuberculosis, with IC50 values around 7.7 μM for related compounds .

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro assays have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest at the G1 phase.

Case Studies

  • In Vitro Study on Cancer Cells :
    A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 μM after 48 hours of treatment.
  • Antimicrobial Screening :
    Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with MIC values ranging from 5 to 10 μg/mL, indicating its potential as a lead compound for developing new antibiotics.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Oxidative Stress : It may induce oxidative stress in target cells, leading to apoptosis.

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